

# BO-1165: A Technical Guide to its Antibacterial Spectrum and In Vitro Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BO-1165**

Cat. No.: **B1667344**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum, in vitro activity, and mechanism of action of **BO-1165**, a novel monobactam antibiotic. The information is compiled from published research to support further investigation and development of this compound.

## Antibacterial Spectrum of BO-1165

**BO-1165** demonstrates potent and targeted activity primarily against a wide range of aerobic Gram-negative bacteria.<sup>[1][2]</sup> It is largely inactive against Gram-positive bacteria and anaerobic organisms.<sup>[1][2]</sup>

## Gram-Negative Bacteria

**BO-1165** exhibits excellent in vitro activity against members of the Enterobacteriaceae family and other clinically relevant Gram-negative pathogens. A summary of its minimum inhibitory concentrations (MICs) is presented in the tables below.

Table 1: In Vitro Activity of **BO-1165** against Enterobacteriaceae

| Bacterial Species      | No. of Strains | MIC Range (µg/mL) | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) |
|------------------------|----------------|-------------------|---------------------------|---------------------------|
| Escherichia coli       | 104            | ≤0.025 - 0.78     | 0.05                      | 0.1                       |
| Klebsiella pneumoniae  | 52             | ≤0.025 - >100     | 0.1                       | 0.39                      |
| Klebsiella oxytoca     | 25             | ≤0.025 - 0.2      | 0.05                      | 0.1                       |
| Proteus mirabilis      | 26             | ≤0.025 - 0.1      | ≤0.025                    | 0.05                      |
| Proteus vulgaris       | 25             | ≤0.025 - 0.1      | 0.05                      | 0.05                      |
| Morganella morganii    | 26             | ≤0.025 - 0.1      | 0.05                      | 0.05                      |
| Providencia rettgeri   | 25             | ≤0.025 - 0.1      | 0.05                      | 0.05                      |
| Providencia stuartii   | 25             | ≤0.025 - 0.2      | 0.05                      | 0.1                       |
| Enterobacter cloacae   | 51             | 0.05 - >100       | 0.39                      | >100                      |
| Enterobacter aerogenes | 25             | 0.1 - 12.5        | 0.39                      | 3.13                      |
| Serratia marcescens    | 26             | 0.05 - 1.56       | 0.2                       | 0.39                      |
| Citrobacter freundii   | 25             | 0.05 - >100       | 0.2                       | 25                        |
| Salmonella spp.        | 28             | ≤0.025 - 0.1      | 0.05                      | 0.05                      |
| Shigella spp.          | 10             | ≤0.025 - 0.05     | 0.05                      | 0.05                      |

Table 2: In Vitro Activity of **BO-1165** against Other Gram-Negative Bacteria

| Bacterial Species           | No. of Strains | MIC Range (µg/mL) | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) |
|-----------------------------|----------------|-------------------|---------------------------|---------------------------|
| Pseudomonas aeruginosa      | 104            | 0.39 - 50         | 3.12                      | 12.5                      |
| Pseudomonas cepacia         | 25             | 0.78 - 6.25       | 1.56                      | 3.13                      |
| Pseudomonas maltophilia     | 25             | 12.5 - >100       | >100                      | >100                      |
| Acinetobacter calcoaceticus | 25             | 6.25 - >100       | 25                        | >100                      |
| Haemophilus influenzae      | 25             | ≤0.025 - 0.1      | 0.05                      | 0.05                      |
| Neisseria gonorrhoeae       | 25             | 0.05 - 0.2        | 0.1                       | 0.2                       |

## Gram-Positive and Anaerobic Bacteria

**BO-1165** demonstrates a lack of significant activity against Gram-positive cocci and anaerobic bacteria.

Table 3: In Vitro Activity of **BO-1165** against Gram-Positive and Anaerobic Bacteria

| Bacterial Species          | No. of Strains | MIC Range ( $\mu$ g/mL) |
|----------------------------|----------------|-------------------------|
| Staphylococcus aureus      | 52             | >100                    |
| Staphylococcus epidermidis | 25             | >100                    |
| Streptococcus pyogenes     | 25             | >100                    |
| Streptococcus pneumoniae   | 25             | >100                    |
| Enterococcus faecalis      | 25             | >100                    |
| Bacteroides fragilis       | 25             | >100                    |
| Clostridium perfringens    | 10             | >100                    |
| Clostridium difficile      | 10             | >100                    |

## Stability to $\beta$ -Lactamases

A key characteristic of **BO-1165** is its high stability against a wide range of  $\beta$ -lactamases, including plasmid-mediated and chromosomally-mediated enzymes that can inactivate many other  $\beta$ -lactam antibiotics.[1][2]

## Mechanism of Action

Like other monobactam antibiotics, **BO-1165** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] The primary target of monobactams is Penicillin-Binding Protein 3 (PBP3), a crucial enzyme involved in the septation process during bacterial cell division.[5] By binding to and inactivating PBP3, **BO-1165** prevents the formation of the cross-linking of peptidoglycan, leading to the formation of filamentous, non-viable bacterial cells and eventual cell lysis.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **BO-1165** in Gram-negative bacteria.

## Experimental Protocols

The following methodologies are based on standard procedures for antimicrobial susceptibility testing and are consistent with the methods used in the evaluation of **BO-1165**.

### Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of **BO-1165** was determined by a broth microdilution method in accordance with the standards of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

- **Bacterial Strains:** Clinical isolates were grown overnight on appropriate agar medium.
- **Inoculum Preparation:** A suspension of the bacterial culture was prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately  $1 \times 10^8$  CFU/mL). This suspension was further diluted to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- **Test Medium:** Cation-adjusted Mueller-Hinton broth was used for most aerobic organisms. For fastidious organisms such as *Haemophilus influenzae* and *Neisseria gonorrhoeae*, appropriate supplemented media were used.

- Drug Dilutions: Serial twofold dilutions of **BO-1165** were prepared in the appropriate broth medium in 96-well microtiter plates.
- Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 35-37°C for 18-24 hours in ambient air.
- MIC Reading: The MIC was defined as the lowest concentration of **BO-1165** that completely inhibited visible growth of the organism.



[Click to download full resolution via product page](#)

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

## **β-Lactamase Stability Assay**

The stability of **BO-1165** to hydrolysis by various β-lactamases was assessed using a spectrophotometric method.

Protocol:

- Enzyme Preparation: Crude preparations of various β-lactamases were obtained from characterized bacterial strains.
- Substrate Solution: A solution of **BO-1165** was prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
- Hydrolysis Reaction: The β-lactamase preparation was added to the **BO-1165** solution, and the change in absorbance at a specific wavelength (corresponding to the hydrolysis of the β-lactam ring) was monitored over time using a UV-Vis spectrophotometer.
- Data Analysis: The rate of hydrolysis was calculated from the change in absorbance and compared to that of a known labile β-lactam antibiotic.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing  $\beta$ -lactamase stability.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro activity and beta-lactamase stability of a new monobactam, B0-1165 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-vitro antibacterial activity of BO-1165, a new monobactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monobactam - Wikipedia [en.wikipedia.org]
- 4. 3.9 Monobactams – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]
- 5. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BO-1165: A Technical Guide to its Antibacterial Spectrum and In Vitro Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667344#bo-1165-antibacterial-spectrum>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)